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molecular formula C16H15ClN2O2 B8332189 5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinic acid

5-Chloro-2-(3-phenylpyrrolidin-1-yl)nicotinic acid

Cat. No. B8332189
M. Wt: 302.75 g/mol
InChI Key: DNAKEUMMVJHULS-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

The title compound (D143) (210 mg) was prepared according to the experimental procedure described in Description 142 starting from 5-chloro-2-(3-phenylpyrrolidin-1-yl)nicotinic acid (D99) (260 mg, 0.860 mmol) and methyl 4-(1-aminocyclopropyl)benzoate hydrochloride (D7) (195 mg, 0.86 mmol).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:11]2[CH2:15][CH2:14][CH:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:12]2)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.Cl.[NH2:23][C:24]1([C:27]2[CH:36]=[CH:35][C:30]([C:31]([O:33][CH3:34])=[O:32])=[CH:29][CH:28]=2)[CH2:26][CH2:25]1>>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:11]2[CH2:15][CH2:14][CH:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:12]2)=[C:6]([CH:10]=1)[C:7]([NH:23][C:24]1([C:27]2[CH:36]=[CH:35][C:30]([C:31]([O:33][CH3:34])=[O:32])=[CH:29][CH:28]=2)[CH2:26][CH2:25]1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
ClC=1C=NC(=C(C(=O)O)C1)N1CC(CC1)C1=CC=CC=C1
Step Two
Name
Quantity
195 mg
Type
reactant
Smiles
Cl.NC1(CC1)C1=CC=C(C(=O)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=C(C(=O)NC2(CC2)C2=CC=C(C(=O)OC)C=C2)C1)N1CC(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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